tert-Butyl 5-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
CAS No.:
Cat. No.: VC13608489
Molecular Formula: C17H21N3O5
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21N3O5 |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | tert-butyl 5-nitro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
| Standard InChI | InChI=1S/C17H21N3O5/c1-16(2,3)25-15(22)19-8-6-17(7-9-19)12-10-11(20(23)24)4-5-13(12)18-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,18,21) |
| Standard InChI Key | PEFQNQAJNHUFQQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physical Properties
tert-Butyl 5-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate belongs to the spirocyclic indoline class, featuring a fused indoline-piperidine ring system. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 347.37 g/mol | |
| Appearance | White powder | |
| Purity (Assay) | ≥99% | |
| Storage Conditions | Room temperature, ambient |
The nitro group at position 5 enhances electrophilic reactivity, while the tert-butyl carbamate moiety improves solubility and stability under synthetic conditions .
Structural Analogues and Nomenclature
Structural analogues, such as tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (PubChem CID: 49760969), highlight the versatility of this scaffold. Replacing the nitro group with bromine alters electronic properties but retains the spirocyclic framework . The IUPAC naming convention for such compounds emphasizes the spiro junction (indoline-3,4'-piperidine) and substituent positions .
Synthetic Methodologies
Challenges in Synthesis
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Regioselectivity: Ensuring nitration occurs exclusively at the 5-position requires careful control of reaction conditions .
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Stereochemical Integrity: Spiro center formation may lead to racemization, necessitating chiral resolution techniques .
| Compound | Target Enzyme | IC₅₀ (μM) | Source |
|---|---|---|---|
| Analog 43 | 5-LOX | 0.45 ± 0.11 | |
| Analog 43 | sEH | 1.39 ± 0.45 | |
| Analog 53 | sEH | 0.061 ± 0.003 |
The nitro group may enhance electron-withdrawing effects, potentially improving binding to enzyme active sites .
Anti-Inflammatory Applications
Dual 5-LOX/sEH inhibitors reduce pro-inflammatory leukotrienes and stabilize anti-inflammatory epoxyeicosatrienoic acids (EETs) . tert-Butyl 5-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate could mitigate chronic inflammation, making it a candidate for conditions like arthritis or asthma.
Future Directions
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Biological Screening: Priority should be given to testing the compound against 5-LOX and sEH isoforms.
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Structural Optimization: Modifying the nitro group to sulfonamide or thiourea moieties may enhance potency .
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Pharmacokinetic Studies: Assessing bioavailability and metabolic stability in preclinical models.
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